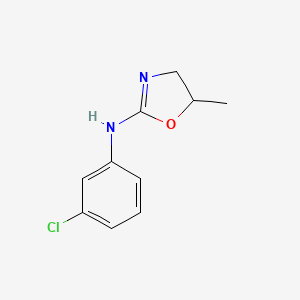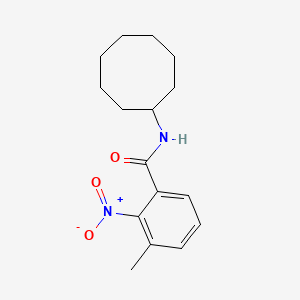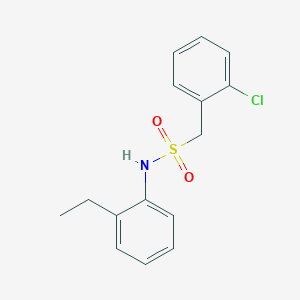![molecular formula C17H18FNO3S2 B4394971 N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B4394971.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-[(3-methyl-2-thienyl)methyl]benzamide
Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. It may also include information about its physical appearance .
Synthesis Analysis
The synthesis analysis of a compound involves understanding the chemical reactions used to create it. This often involves multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
GIRK Channel Activation
The compound has been investigated as a novel activator of G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels play a crucial role in modulating excitability in cells and are implicated in various physiological processes. Specifically, the compound targets the GIRK1/2 channel subtype, which is commonly expressed in the brain. The discovery and characterization of this compound provide a potential pharmacological tool for studying GIRK channel function and exploring therapeutic applications .
Potassium Channel Modulation
GIRK channels are key effectors in G protein-coupled receptor (GPCR) signaling pathways. Activation of these channels regulates membrane potential by allowing potassium ions to flow inward. The compound’s ability to selectively activate GIRK1/2 channels makes it valuable for understanding potassium channel function and exploring therapeutic interventions related to excitability, such as pain perception, epilepsy, and anxiety .
Structure-Activity Relationship (SAR) Insights
The compound’s structure was optimized through lead optimization efforts. Researchers identified a new ether-based scaffold combined with a novel sulfone-based head group. This modification led to improved potency and selectivity for GIRK1/2 activation. Notably, the compound displayed nanomolar potency and enhanced metabolic stability compared to prototypical urea-based compounds .
Tier 1 DMPK Assays
The compound underwent evaluation in tier 1 drug metabolism and pharmacokinetics (DMPK) assays. These studies assessed its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. The identification of compounds with favorable pharmacokinetic profiles enhances their potential as drug candidates for GIRK-related indications .
Potential Therapeutic Applications
While specific therapeutic applications are still being explored, the compound’s GIRK channel activation properties suggest several potential areas of interest:
Future Directions
Further studies are needed to validate the compound’s efficacy, safety, and brain penetration. Researchers may explore its effects in animal models and assess its potential as a therapeutic agent. Additionally, understanding the compound’s mechanism of action at the molecular level will be crucial for its clinical development .
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
The compound acts as an activator of the GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential. This can have a calming effect on neuronal activity.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK (Drug Metabolism and Pharmacokinetics) assays . These studies have shown that the compound displays nanomolar potency as a GIRK1/2 activator. It also exhibits improved metabolic stability over prototypical urea-based compounds .
Safety and Hazards
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(3-methylthiophen-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S2/c1-12-6-8-23-16(12)10-19(13-7-9-24(21,22)11-13)17(20)14-4-2-3-5-15(14)18/h2-6,8,13H,7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBXAAZCMYOOMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-[(3-methylthiophen-2-yl)methyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4394914.png)
![2-{4-[(butylamino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide hydrochloride](/img/structure/B4394916.png)
![2-chloro-5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4394923.png)


![1-(2-methoxyphenyl)-3-{[4-(1-piperidinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B4394941.png)
![methyl {3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4394947.png)


![1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B4394968.png)
![ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B4394986.png)